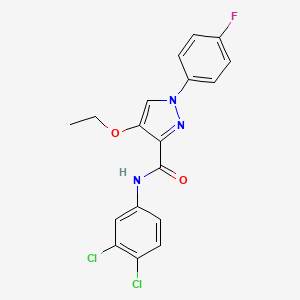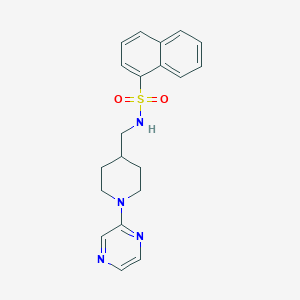
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
1. PET Imaging Applications
- Naphthalene-sulfonamides, including variants similar to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, have been synthesized for potential use in positron emission tomography (PET) imaging. These compounds, specifically carbon-11 labeled naphthalene-sulfonamides, are explored as PET agents for imaging of human CCR8, a chemokine receptor involved in immune system functioning (Wang et al., 2008).
2. Neuropharmacological Research
- Arylsulfonamide derivatives of (aryloxy)ethyl piperidines, structurally related to this compound, have been studied as potential 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands. These compounds show promise for the treatment of central nervous system (CNS) disorders due to their distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).
3. Enhancement of Nerve Growth
- Compounds similar to this compound have been synthesized and evaluated for their ability to enhance nerve growth factor-induced neurite outgrowth, indicating potential applications in neurodegenerative diseases and nerve regeneration research (Williams et al., 2010).
4. Molecular Interaction Studies
- Studies on molecular interactions of compounds structurally related to this compound, particularly with cannabinoid receptors, provide insights into drug-receptor interactions and aid in the development of new pharmacological agents (Shim et al., 2002).
5. Molecular Structure and Electronic Properties
- The molecular structure and electronic properties of sulfonamide compounds, including those similar to this compound, have been studied using methods like Density Functional Theory (DFT). These studies contribute to our understanding of the chemical behavior and potential applications of these compounds in various fields (Sarojini et al., 2012).
6. Development of Atypical Antipsychotic Agents
- Research has been conducted on the synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides, related to this compound, as potential atypical antipsychotic agents, showing affinity for serotonin receptors. This indicates their potential in treating psychiatric disorders (Park et al., 2010).
7. Nanotechnology and Catalysis
- Research has shown the use of similar compounds in nanotechnology and catalysis, particularly in the synthesis of certain naphthalene derivatives under specific conditions. This highlights their application in material science and industrial chemistry (Mokhtary & Torabi, 2017).
8. Anticonvulsant Activity Evaluation
- Studies on naphthalen-2-yl acetate and related derivatives, which are structurally similar to this compound, have shown potential as anticonvulsant agents. This opens up new avenues for the development of treatments for epilepsy and related disorders (Ghareb et al., 2017).
properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-27(26,19-7-3-5-17-4-1-2-6-18(17)19)23-14-16-8-12-24(13-9-16)20-15-21-10-11-22-20/h1-7,10-11,15-16,23H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSASEKMSCSALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



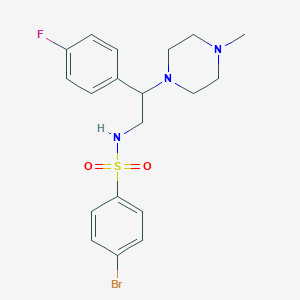
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2605602.png)
![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2605604.png)
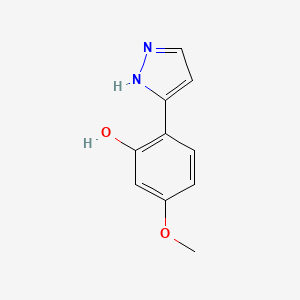

![1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2605609.png)
![2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605611.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2605612.png)
![5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2605613.png)
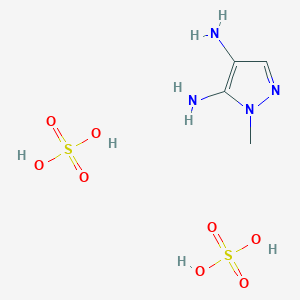
![2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2605618.png)
